2-Bromo-6-chloro-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-bromo-6-chloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-2-1-5-3-6(10)4-11-8(5)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEKFWLBXOJSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176470-56-6 | |
| Record name | 2-bromo-6-chloro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the bromination and chlorination of 1,8-naphthyridine. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
- Antimicrobial Properties
-
Anticancer Activity
- Compounds within the naphthyridine class, including 2-bromo-6-chloro derivatives, have shown promise in anticancer research. They exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as chemotherapeutic agents. Studies highlight their mechanisms of action, which may involve the induction of apoptosis in malignant cells .
- Anti-inflammatory Effects
- Neurological Applications
Chemical Applications
- Ligands in Coordination Chemistry
- Organic Electronics
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through activation of caspase pathways. The compound showed a dose-dependent response, highlighting its potential as a lead compound for cancer drug development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer research, the compound is studied for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Applications/Activities |
|---|---|---|---|
| 2-Bromo-6-chloro-1,8-naphthyridine | C₈H₄BrClN₂ | Br (C2), Cl (C6) | Pharmaceutical intermediate |
| 6-Bromo-2-chloro-1,8-naphthyridine | C₈H₄BrClN₂ | Br (C6), Cl (C2) | Synthetic intermediate (isomer) |
| 2-Amino-6-bromo-1,8-naphthyridine | C₈H₅BrN₃ | NH₂ (C2), Br (C6) | Urease inhibition (IC₅₀: ~0.5 mM) |
| 2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) | C₁₀H₉F₃N₃ | CF₃ (C5), CH₃ (C7), NH₂ (C2) | Antibacterial, anticancer potential |
| SA-20-15 (Glycinyl-1,4-dihydro-1,8-naphthyridine) | N/A | Glycinyl (C3) | Superior anti-Gram-positive activity |
Antibacterial Activity
- SA-20-15 : This glycinyl-substituted 1,4-dihydro-1,8-naphthyridine derivative exhibits superior activity against Staphylococcus epidermidis and Enterococcus faecalis compared to linezolid, a clinical antibiotic. Its activity is attributed to the glycinyl group enhancing target binding .
- PH-145/PH-189 : Halogenated derivatives like this compound may serve as precursors to these compounds, which show selective anticancer activity without DNA interaction, suggesting a unique mechanism .
Enzyme Inhibition
- 2-Amino-6-bromo-1,8-naphthyridine (5a): Demonstrates urease inhibition comparable to thiourea (IC₅₀: ~0.5 mM), highlighting the importance of the amino group at C2 for enzyme interaction .
Anticancer Activity
Key Research Findings
Positional Isomerism : The antibacterial activity of SA-20-15 (C3-glycinyl) vs. the inertness of SA-12-15 underscores the critical role of substituent placement .
Substituent Effects: Electron-withdrawing groups (Br, Cl, CF₃) enhance stability and synthetic utility but may reduce direct bioactivity. Amino groups improve enzyme inhibition (e.g., urease) but require specific positioning .
Biological Activity
2-Bromo-6-chloro-1,8-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
- IUPAC Name: this compound
- Molecular Formula: C8H4BrClN2
- Molecular Weight: 243.488 g/mol
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in various studies. Notably, the introduction of bromine at the C-6 position has been shown to enhance antibacterial activity against a range of pathogens.
Key Findings:
- Antibacterial Efficacy : The compound exhibited selective antibacterial activity against resistant strains of Bacillus subtilis and Staphylococcus aureus with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .
- Broad-Spectrum Activity : It demonstrated moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, comparable to traditional antibiotics like ampicillin .
Anticancer Properties
Research has indicated that derivatives of naphthyridine, including this compound, may possess significant anticancer properties.
Case Studies:
- Inhibition of Cancer Cell Growth : Studies suggest that naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells. This mechanism leads to apoptosis in various cancer cell lines .
- Specific Activity Against Tumors : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against non-small cell lung cancer (H1299) and cervical cancer (HeLa) cells with IC50 values between 10.47 to 15.03 μg/mL .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- DNA Intercalation : The compound's planar structure allows it to intercalate between DNA base pairs, altering the conformation and inhibiting essential cellular functions .
- Enzyme Inhibition : It acts as an inhibitor of DNA gyrase, a crucial enzyme for bacterial DNA replication, thereby exhibiting its antibacterial effects .
Summary of Biological Activities
Q & A
Q. What advanced techniques confirm the role of halogen bonding in this compound’s interactions?
- Methodological Answer : X-ray crystallography can visualize halogen bonding distances (typically 3.0–3.5 Å for Cl/BrN/O). Computational studies (e.g., NCI analysis) map non-covalent interactions, while -NMR probes electronic effects in fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
